(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16257921
Molecular Formula: C20H15N3O3S3
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O3S3 |
|---|---|
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 4-hydroxy-2-phenyl-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H15N3O3S3/c1-2-10-28-20-22-21-19(29-20)23-15(12-7-4-3-5-8-12)14(17(25)18(23)26)16(24)13-9-6-11-27-13/h2-9,11,15,25H,1,10H2 |
| Standard InChI Key | YTIAEJTYHYRUOB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, “4-hydroxy-2-phenyl-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one,” reflects its intricate architecture. Its molecular formula, , corresponds to a molecular weight of 441.6 g/mol. Key structural features include:
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Pyrrolidine-2,3-dione Core: A five-membered lactam ring with ketone groups at positions 2 and 3, which is a common scaffold in anticonvulsants and neuroactive agents .
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Thiophene-2-yl Methylidene Group: A thiophene ring conjugated via a methylidene linkage, enhancing π-π stacking interactions with biological targets .
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1,3,4-Thiadiazole Substituent: A sulfur- and nitrogen-rich heterocycle linked to a prop-2-en-1-ylsulfanyl group, a motif associated with antimicrobial and enzyme-inhibitory properties .
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Phenyl Group at Position 5: Introduces hydrophobicity, potentially improving blood-brain barrier permeability .
The (4E) configuration indicates the geometry of the exocyclic double bond, which likely influences molecular rigidity and target binding. Physicochemical properties such as a LogP of 1.44 (estimated for related structures) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Routes and Methodological Considerations
While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step strategy involving:
Formation of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione moiety could be synthesized via cyclocondensation of maleic anhydride derivatives with primary amines, followed by oxidation . For example, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were prepared using similar methods, achieving yields >70% .
Functionalization with 1,3,4-Thiadiazole
The 1,3,4-thiadiazole ring may be constructed via cyclization of thiosemicarbazides with phosphorus oxychloride, a method yielding high-purity products . Subsequent alkylation with allyl bromide could introduce the prop-2-en-1-ylsulfanyl group.
Biological Activities and Mechanisms of Action
Analgesic and Neuropathic Pain Relief
In vivo studies of pyrrolidine-dione derivatives demonstrate significant analgesia in formalin-induced tonic pain and oxaliplatin-induced neuropathic pain models . At 30–45 mg/kg, these compounds reduce allodynia by >50%, likely through sodium channel blockade and anti-inflammatory pathways .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit broad-spectrum antibacterial effects, particularly against gram-negative pathogens like E. coli (MIC ≤ 8 µg/mL) . Docking studies suggest inhibition of enoyl-ACP reductase, an enzyme essential for bacterial fatty acid biosynthesis . The prop-2-en-1-ylsulfanyl group may enhance membrane penetration, potentiating this activity.
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